molecular formula C9H13NO B6147698 spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one CAS No. 1559978-45-8

spiro[azetidine-2,2'-bicyclo[2.2.1]heptan]-4-one

Cat. No.: B6147698
CAS No.: 1559978-45-8
M. Wt: 151.2
InChI Key:
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Description

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one is a unique spirocyclic compound characterized by its rigid structure, which consists of an azetidine ring fused to a bicyclo[2.2.1]heptane framework. This compound has garnered significant interest in the scientific community due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one typically involves the formation of the azetidine ring followed by its fusion with the bicyclo[2.2.1]heptane moiety. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, the reaction of azetidine derivatives with bicyclo[2.2.1]heptane intermediates in the presence of catalysts can yield the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one: Known for its use in β-lactam antibiotics like penicillin.

    Spiro-pyrrolidine: Exhibits diverse biological activities and is used in medicinal chemistry.

    Spiro-indol(one): Found in various natural products with pharmacological properties.

    Spiro-pyran: Used in the synthesis of dyes and pigments.

Uniqueness

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptan]-4-one stands out due to its unique combination of the azetidine and bicyclo[2.2.1]heptane rings, providing a rigid and versatile scaffold for various applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and material science.

Properties

CAS No.

1559978-45-8

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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